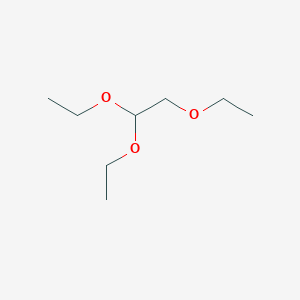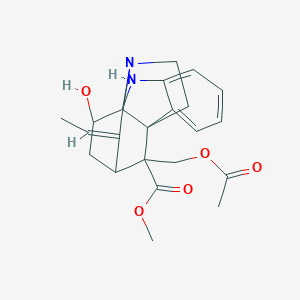
Cycloheptene, 3-(1,2-propadienyloxy)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2-Propadienyloxy)cycloheptene is an organic compound with the molecular formula C10H14O. It is a derivative of cycloheptene, where a propadienyloxy group is attached to the third carbon of the cycloheptene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Propadienyloxy)cycloheptene typically involves the reaction of cycloheptene with a suitable propadienyloxy precursor under controlled conditions. One common method is the reaction of cycloheptene with 1,2-propadien-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the propadienyloxy group.
Industrial Production Methods
Industrial production of 3-(1,2-Propadienyloxy)cycloheptene may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(1,2-Propadienyloxy)cycloheptene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propadienyloxy group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propadienyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Propyl-substituted cycloheptene.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
科学研究应用
3-(1,2-Propadienyloxy)cycloheptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1,2-Propadienyloxy)cycloheptene involves its interaction with molecular targets through its reactive propadienyloxy group. This group can participate in various chemical reactions, such as cycloadditions and nucleophilic attacks, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Cycloheptene: The parent compound without the propadienyloxy group.
3-(1,2-Propadienyloxy)cyclohexene: A similar compound with a six-membered ring instead of a seven-membered ring.
3-(1,2-Propadienyloxy)cyclooctene: A similar compound with an eight-membered ring.
Uniqueness
3-(1,2-Propadienyloxy)cycloheptene is unique due to its seven-membered ring structure combined with the reactive propadienyloxy group. This combination imparts distinct chemical properties and reactivity compared to its six- and eight-membered ring analogs, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
118616-35-6 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h5,7,9-10H,1,3-4,6,8H2 |
InChI 键 |
YISKMSJOBNTRQJ-UHFFFAOYSA-N |
SMILES |
C=C=COC1CCCCC=C1 |
规范 SMILES |
C=C=COC1CCCCC=C1 |
同义词 |
Cycloheptene, 3-(1,2-propadienyloxy)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)













